molecular formula C16H18O2 B2472874 1-(Benzyloxy)-4-propoxybenzene CAS No. 258513-95-0

1-(Benzyloxy)-4-propoxybenzene

Cat. No.: B2472874
CAS No.: 258513-95-0
M. Wt: 242.318
InChI Key: NHLVTFAOWFFVBU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-propoxybenzene is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzene ring substituted with a benzyloxy group at the first position and a propoxy group at the fourth position

Scientific Research Applications

1-(Benzyloxy)-4-propoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1-(Benzyloxy)-4-propoxybenzene” is not known as it seems to be a less-studied compound. The mechanism of action would depend on the specific application of the compound .

Future Directions

The future directions for “1-(Benzyloxy)-4-propoxybenzene” would depend on its potential applications. It could be interesting to study its properties and potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-propoxybenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent etherification. One common method involves the use of benzyl bromide and sodium hydride to introduce the benzyloxy group, followed by the reaction with propyl bromide to add the propoxy group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol and propyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-propoxybenzene
  • 1-(Benzyloxy)-3-propoxybenzene
  • 1-(Benzyloxy)-4-butoxybenzene

Comparison: 1-(Benzyloxy)-4-propoxybenzene is unique due to the specific positioning of the benzyloxy and propoxy groups, which can influence its reactivity and interactions compared to its isomers. The presence of the propoxy group at the fourth position may result in different steric and electronic effects, making it distinct in terms of its chemical behavior and applications.

Properties

IUPAC Name

1-phenylmethoxy-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLVTFAOWFFVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 75 ml of dimethylsulfoxide (DMSO) was dissolved 7.5 g (37.5 mmol) of 4-(benzyloxy)phenol, and an aqueous solution of sodium hydroxide (NaOH/H2O: 1.65 g/15 ml) was added thereto. The mixture was stirred until dissolving homogeneously. Next, 5.0 g (40.7 mmol) of n-propyl bromide was added to the mixture, and the resultant mixture was subjected to a reaction at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water, and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from methanol to give 8.82 g (36.4 mmol) of 1-(n-propyloxy)-4-benzyloxybenzene.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five

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